molecular formula C8H20N4O5S2 B1665761 Argimesna CAS No. 106854-46-0

Argimesna

Cat. No.: B1665761
CAS No.: 106854-46-0
M. Wt: 316.4 g/mol
InChI Key: MZDDDSNBRVMDIH-WCCKRBBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARGIMESNA involves the reaction of arginine with 2-mercaptoethanesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the sulfhydryl group . The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions

ARGIMESNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

ARGIMESNA is similar to MESNA, but it has some unique properties:

    MESNA (Sodium 2-mercaptoethanesulfonate): MESNA is the sodium salt of 2-mercaptoethanesulfonate and is also used as a uroprotective agent. .

    L-arginine: L-arginine is an amino acid that serves as a precursor to nitric oxide.

This compound’s unique combination of arginine and 2-mercaptoethanesulfonate provides it with enhanced stability and efficacy as a uroprotective agent compared to MESNA .

Properties

CAS No.

106854-46-0

Molecular Formula

C8H20N4O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1

InChI Key

MZDDDSNBRVMDIH-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arg-MES
argimesna
arginine 2-mercaptoethane sulfonate
L-arginine mono(2-mercaptoethanesulfonate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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